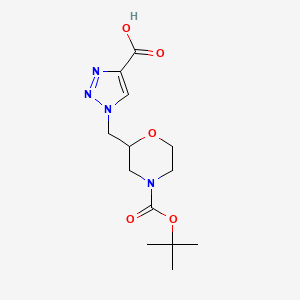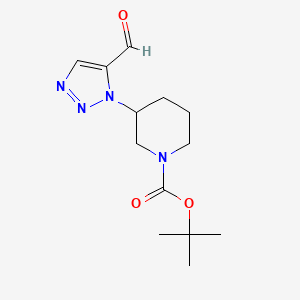
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide, also known as DTTA, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide focuses on their synthesis and structural analysis. For instance, Sharma et al. (2018) discussed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, emphasizing its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018). Similarly, Al-Ostoot et al. (2020) synthesized and conducted a molecular docking analysis of an anti-inflammatory drug, showcasing geometrical optimization and interaction energy studies of an indole acetamide derivative (Al-Ostoot et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds related to this compound have been explored for their potential in treating various health conditions. Rani et al. (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(Substituted phenoxy) Acetamide Derivatives, identifying compounds with promising therapeutic potential (Rani et al., 2014).
Antioxidant Properties
Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, highlighting the significant antioxidant activity of these compounds (Gopi & Dhanaraju, 2020).
Bioactive Properties and Microbial Interaction
Girel et al. (2022) studied bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, revealing an alternative pathway to phytotoxic metabolites derived from 2-amidophenol (Girel et al., 2022).
Applications in Dye Synthesis
The compound's derivatives have been used in the synthesis of dyes. For instance, Da-wei (2011) discussed the synthesis of 4-Choloro-2-hydroxyacetophenone from a similar compound, highlighting its use in dye production (Da-wei, 2011).
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-14(20)19(16-11-12-24(21,22)13-16)15-7-9-18(10-8-15)23-17-5-3-2-4-6-17/h2-12,16H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDWRXGZSREJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)




![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)
![(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)


![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![N-(4-fluorobenzyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2385835.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)